![molecular formula C19H30O2S B10844989 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid](/img/structure/B10844989.png)
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is a complex organic compound characterized by a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid typically involves multiple steps, starting with the preparation of the hydrocarbon chain with the desired double bond configuration. This can be achieved through methods such as Wittig reactions or olefin metathesis. The sulfanylbutanoic acid group is then introduced through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Análisis De Reacciones Químicas
Types of Reactions
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(3E,6E,9,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-thiol: Similar hydrocarbon chain but with a thiol group instead of a sulfanylbutanoic acid group.
2-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-sulfonyl]butanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is unique due to the presence of both a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H30O2S |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19(20)21/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,20,21)/b4-3+,7-6+,10-9+,13-12+ |
Clave InChI |
JUGSAWFPXQSLMJ-GFRMADBLSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/CCSCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


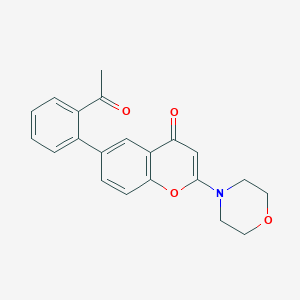
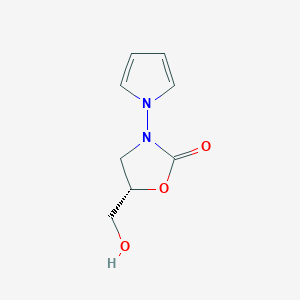

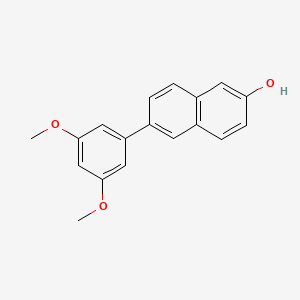
![6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline](/img/structure/B10844942.png)
![6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B10844956.png)

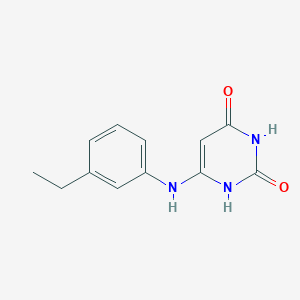
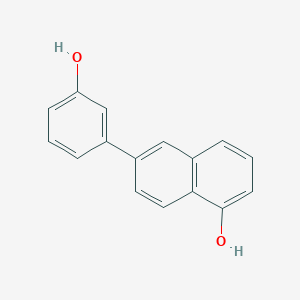
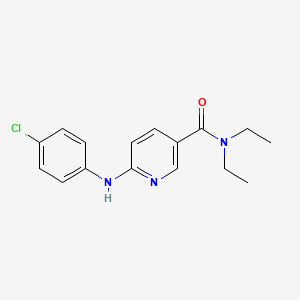
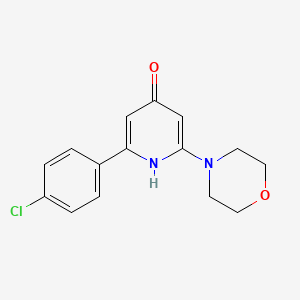
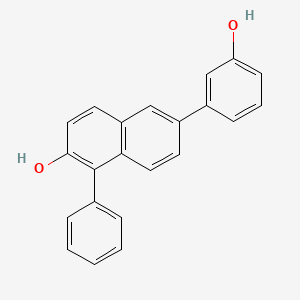

![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845000.png)
